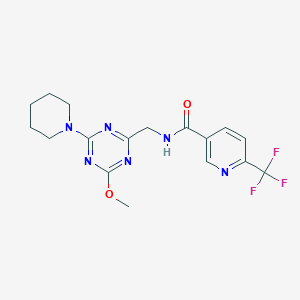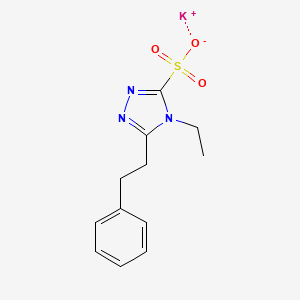![molecular formula C14H19N5O B2677897 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1795416-02-2](/img/structure/B2677897.png)
1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound that has been identified in the field of medicinal chemistry. It is part of the pyrazolo[1,5-a]pyrimidine family of compounds, which have attracted significant attention due to their potential impact in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a multi-step reaction . The process starts with 5-amino-3-methylpyrazole, which is reacted with diethyl malonate in the presence of a base . This method provides several advantages such as a benign environment, high yield, scalability, and a simple work-up procedure .Molecular Structure Analysis
The molecular structure of this compound is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This structure allows for key structural modifications at all the peripheral positions during ring-construction and through subsequent functionalization steps .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . For instance, the reaction of (chloro carbonyl) phenyl ketene with 5-amino pyrazolones leads to the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives .科学的研究の応用
1. Phosphodiesterase Inhibition and Cognitive Impairment Treatment
Research indicates that compounds similar to 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea, such as ITI-214, have shown potent inhibitory activity against phosphodiesterase 1 (PDE1). This has potential implications in the treatment of cognitive deficits associated with neurodegenerative and neuropsychiatric diseases like schizophrenia and Alzheimer's disease (Li et al., 2016).
2. Antimicrobial and Anticancer Activities
A series of compounds related to this compound have demonstrated significant antimicrobial activity, particularly against Salmonella typhimurium. Additionally, some derivatives exhibited notable in vitro cytotoxicity against various human cancer cell lines, including liver carcinoma (HEPG2), breast cancer (MCF7), and colon cancer (HCT-116), indicating potential applications in cancer therapy (El-Sawy et al., 2013).
3. Receptor Tyrosine Kinase Inhibition
Research into 7-aminopyrazolo[1,5-a]pyrimidine urea receptor tyrosine kinase inhibitors, which are structurally related to this compound, has shown that these compounds can potently inhibit vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. This suggests a potential role in treating diseases involving abnormal kinase activity, such as certain cancers (Frey et al., 2008).
4. Development of Functional Fluorophores
The synthesis of compounds like 3-formylpyrazolo[1,5-a]pyrimidines, closely related to this compound, has enabled the development of novel functional fluorophores. These fluorophores have demonstrated high fluorescence intensity and quantum yields, making them suitable for use as fluorescent probes in biological and environmental applications (Castillo et al., 2018).
作用機序
将来の方向性
The future directions for research on 1-Cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea and related compounds are promising. The pyrazolo[1,5-a]pyrimidine core has been identified as a potential antitumor scaffold, and ongoing research aims to develop new rational and efficient designs of drugs bearing this core .
特性
IUPAC Name |
1-cyclohexyl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDBIXQGXVPQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Oxo-4-(2-phenylethyl)-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2677814.png)
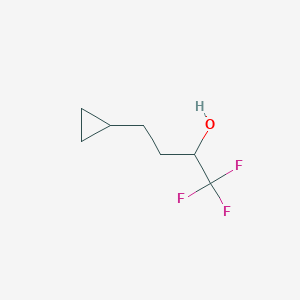
![ethyl 2-(8-(4-methoxybenzyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2677817.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2677818.png)
![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/no-structure.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2677823.png)
![Bis({[(prop-2-en-1-yl)carbamothioyl]sulfanyl})nickel](/img/structure/B2677825.png)
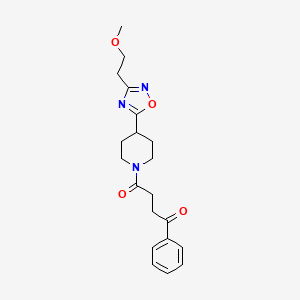
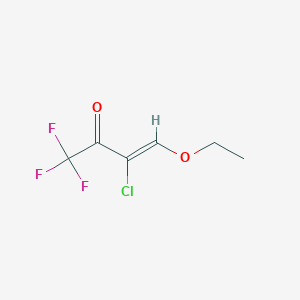
![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2677828.png)

